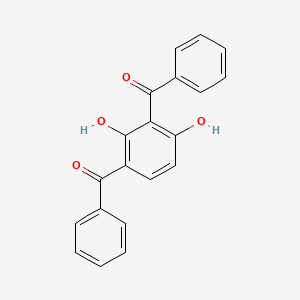

2,4-Dibenzoylresorcinol

Description

Historical Trajectories and Evolution of Dibenzoylresorcinol Derivatives in Synthetic Chemistry

The journey of dibenzoylresorcinol derivatives in synthetic chemistry dates back to the early 20th century, with foundational work on Friedel-Crafts acylation reactions involving resorcinol (B1680541) and its derivatives. Initial research in the 1930s laid the groundwork for the synthesis of these compounds. A significant early method involved the reaction of benzoyl chloride with β-methyl resorcylate, followed by decarboxylation to yield 4,6-dibenzoylresorcinol (B1584357), a closely related isomer of 2,4-dibenzoylresorcinol.

The evolution of synthetic methods has been marked by a drive for greater efficiency and sustainability. While traditional methods often relied on aluminum chloride, the 1990s saw the development of novel synthetic routes using transition metal Lewis acids as catalysts. A notable advancement was the use of catalytic amounts of zinc chloride, which achieved approximately 60% conversion in the formation of 4,6-dibenzoylresorcinol. These innovations offered improved selectivity and a reduced environmental footprint compared to earlier methods.

The following table provides a brief overview of key milestones in the synthesis of dibenzoylresorcinol derivatives:

| Decade | Key Development | Significance |

| 1930s | Foundational synthetic methodologies established using benzoyl chloride and β-methyl resorcylate. | Established early benchmarks for compound identification and purification. |

| 1990s | Introduction of transition metal Lewis acids (e.g., zinc chloride) as catalysts. | Offered enhanced selectivity and more environmentally friendly synthetic routes. |

Contemporary Significance of this compound in Organic Chemistry and Materials Science

In modern chemical research, this compound and its derivatives hold considerable importance, primarily serving as versatile synthetic intermediates and functional materials.

In Organic Chemistry:

This compound is a valuable building block in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization, leading to the creation of extended aromatic systems and macrocyclic compounds like resorcinarenes. The study of its formation through Friedel-Crafts acylation has provided deeper insights into reaction mechanisms, particularly concerning regioselectivity and the influence of electron-donating groups on the reactivity of aromatic systems.

In Materials Science:

A significant application of dibenzoylresorcinol derivatives lies in their ability to absorb ultraviolet (UV) radiation. This property makes them valuable components in the formulation of UV-protective coatings and for the stabilization of polymers. For instance, the incorporation of 2-allyl-4,6-dibenzoylresorcinol (B10588) into polymer matrices has been shown to significantly enhance their resistance to UV degradation, thereby increasing the durability of materials exposed to sunlight. Research has demonstrated that coatings containing such compounds can exhibit a notable increase in UV stability.

The table below summarizes the primary applications of this compound in these fields:

| Field | Application |

| Organic Chemistry | Synthetic intermediate for complex molecules (e.g., resorcinarenes). |

| Probe for studying Friedel-Crafts acylation mechanisms. | |

| Materials Science | UV absorber in protective coatings and polymers. |

Overview of Key Research Paradigms and Academic Contributions to Dibenzoylresorcinol Studies

The study of this compound and its derivatives has been influenced by several key research paradigms, which are the philosophical and theoretical frameworks guiding scientific inquiry. researchgate.neted.govresearcher.life

Initially, research in this area was largely guided by a positivist paradigm , which emphasizes empirical observation and the discovery of universal laws. gajrc.com This is evident in the early synthetic work that focused on establishing reproducible methods and characterizing the physical properties of the compounds.

More contemporary research often incorporates elements of a post-positivist or pragmatist paradigm . researchgate.netresearcher.life Researchers in materials science, for example, are not only interested in the fundamental properties of these compounds but also in their practical application and performance in real-world scenarios, such as the development of durable exterior coatings. researchgate.net This approach evaluates theories based on their practical usefulness. researcher.life

Academic contributions have spanned from fundamental synthetic chemistry to applied materials science. Early academic work laid the theoretical and practical foundation for the synthesis of these compounds. Over time, the focus has expanded to include investigations into their photochemical properties and their potential as functional additives in advanced materials. This progression reflects a shift from purely knowledge-driven research to a more application-oriented approach, a common trajectory in the evolution of chemical research.

Structure

3D Structure

Properties

CAS No. |

82-64-4 |

|---|---|

Molecular Formula |

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

(3-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C20H14O4/c21-16-12-11-15(18(22)13-7-3-1-4-8-13)20(24)17(16)19(23)14-9-5-2-6-10-14/h1-12,21,24H |

InChI Key |

KOKLAVMEUFYRKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)C(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dibenzoylresorcinol

Established Synthetic Pathways for 2,4-Dibenzoylresorcinol

The primary methods for synthesizing this compound are Friedel-Crafts acylation and photochemical Fries rearrangement. Each of these routes offers distinct advantages and challenges in terms of reaction conditions, catalysts, and scalability.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for producing this compound. This reaction typically involves the benzoylation of resorcinol (B1680541) using benzoyl chloride. A variety of Lewis acid catalysts are employed to facilitate this electrophilic aromatic substitution.

Historically, stoichiometric amounts of anhydrous aluminum chloride in an organic solvent were used, often with dimethoxybenzene as the starting material instead of resorcinol. google.com However, this method has environmental drawbacks, including the release of volatile organic compounds and the disposal of large quantities of aluminum chloride waste. google.comgoogleapis.com

More recent advancements have focused on using catalytic amounts of transition metal Lewis acids, such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and cadmium chloride (CdCl₂). google.comgoogleapis.com A notable development is a solvent-free melt reaction where resorcinol and benzoyl chloride are heated in the presence of catalytic zinc chloride. google.comgoogleapis.com For instance, reacting 1,3-dihydroxybenzene with benzoyl chloride and a catalytic amount of anhydrous zinc(II) chloride at elevated temperatures (e.g., reaching 205°C) has shown approximately 60% conversion to 4,6-dibenzoylresorcinol (B1584357). google.com This method is advantageous as it occurs in a single step and avoids organic solvents for the reaction itself. google.comgoogleapis.com

The choice of catalyst significantly influences the reaction's efficiency and regioselectivity. The hydroxyl groups of the resorcinol ring are strong activating groups, directing the incoming benzoyl groups to the ortho and para positions. The 4 and 6 positions are electronically favored for electrophilic attack due to the electron-donating nature of the hydroxyl groups.

| Catalyst | Starting Materials | Conditions | Outcome |

| Anhydrous Aluminum Chloride | Dimethoxybenzene, Benzoyl Chloride | Stoichiometric amounts, Organic solvent | This compound |

| Anhydrous Zinc(II) Chloride | 1,3-Dihydroxybenzene, Benzoyl Chloride | Catalytic amount, Melt reaction (up to 205°C) | ~60% conversion to 4,6-Dibenzoylresorcinol |

| Ferric Chloride | Resorcinol, Acetic Anhydride (B1165640) | - | 2,4-Diacetylresorcinol |

An alternative to the Friedel-Crafts acylation is the photochemical Fries rearrangement. google.comepo.org This method involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, induced by UV light. sigmaaldrich.com For the synthesis of this compound, resorcinol dibenzoate is used as the precursor. The photochemical rearrangement first yields a benzoate (B1203000) ester of 2,4-dihydroxybenzophenone (B1670367), which subsequently rearranges to form this compound. google.comepo.org

The photo-Fries rearrangement proceeds via a radical mechanism, where the ester is cleaved into a radical pair that can then recombine within a solvent cage. uminho.pt This method can be advantageous as it often avoids the harsh and corrosive conditions associated with strong Lewis or Brønsted acids. sigmaaldrich.comorganic-chemistry.org However, its application may be more suitable for laboratory-scale synthesis rather than large industrial production. organic-chemistry.org

The synthesis of derivatives of this compound often involves alkylation or arylation reactions. For example, 2-allyl-4,6-dibenzoylresorcinol (B10588) is synthesized from 5-allyloxy-2,4-dibenzoyl phenol (B47542) via a Claisen rearrangement, which is a sigmatropic shift that positions the allyl group at the 2-position of the resorcinol ring. This reaction is typically carried out by heating the precursor at high temperatures (e.g., 200°C).

Other strategies for creating derivatives include the nucleophilic aromatic substitution (SNAr) on fluorinated resorcinol precursors to introduce various alkoxy groups. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of amines and heterocycles, suggesting potential routes for creating more complex dibenzoylresorcinol derivatives. researchgate.net Copper-catalyzed reactions also provide a pathway for the arylation of N-H and O-H containing compounds. organic-chemistry.org These advanced methods allow for the regioselective introduction of substituents, enabling the synthesis of a diverse range of dibenzoylresorcinol derivatives with tailored properties. nih.gov

Photochemical Fries Rearrangement Routes

Mechanistic Studies of this compound Formation

The formation of this compound via Friedel-Crafts acylation involves the generation of a benzoyl cation (acylium ion) from benzoyl chloride and a Lewis acid catalyst. This electrophile then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are ortho, para-directing, activating the 2, 4, and 6 positions. The initial acylation likely occurs at the most sterically accessible and electronically activated position. A second acylation then follows at another activated position. The substitution pattern favoring the 4 and 6 positions is a result of the strong activating and directing effects of the two hydroxyl groups.

In the case of the solvent-free melt synthesis using catalytic zinc chloride, an ester intermediate is formed, which then spontaneously rearranges to the final acyl-substituted resorcinol product. google.com

The photochemical Fries rearrangement mechanism involves the homolytic cleavage of the ester bond upon absorption of UV light, forming a phenoxy radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the aromatic ring to yield the hydroxyaryl ketone. uminho.pt

Green Chemistry Approaches and Sustainable Synthesis Protocols for Dibenzoylresorcinol Compounds

Efforts to develop more environmentally friendly synthetic routes for dibenzoylresorcinol and related compounds are ongoing. A key focus is the replacement of hazardous reagents and solvents. acs.org

One "green" approach involves using low-toxicity raw materials and recyclable catalysts. For the synthesis of the related compound 2,4-dihydroxybenzophenone, a process using resorcinol and benzoic anhydride with a bismuth chloride (BiCl₃) or a composite HZSM-5 zeolite catalyst has been developed. google.com This method utilizes ethanol (B145695) as a solvent and allows for easy separation and recovery of the catalyst, minimizing environmental pollution. google.com

The use of solid acid catalysts like zeolites or supported heteropoly acids is another promising green chemistry strategy for Friedel-Crafts type acylations. future4200.com These catalysts are often less corrosive, easier to handle, and can be regenerated and reused. For instance, methanesulfonic acid has been explored as a metal-free catalyst for the diacetylation of resorcinol, using acetic acid as the acetylating agent, which is a more benign alternative to acetic anhydride or acetyl chloride. asianpubs.org

The principles of atom economy, which aim to maximize the incorporation of all reactant materials into the final product, are also central to green synthesis design. acs.org The development of catalytic, solvent-free melt reactions for this compound synthesis is a significant step in this direction, as it reduces waste and energy consumption. google.comgoogleapis.com

Regioselectivity and Stereochemical Control in Derivatization of the Resorcinol Core

Achieving regioselectivity in the derivatization of the resorcinol core is crucial for synthesizing specific isomers. The inherent directing effects of the hydroxyl groups on the resorcinol ring play a major role, but reaction conditions and the choice of catalysts or protecting groups can be manipulated to control the position of substitution.

For instance, in the Friedel-Crafts acylation of 4-nitroresorcinol, substitution occurs preferentially at the position adjacent to the nitro group, a phenomenon attributed to chelation between the hydroxyl and nitro groups. ias.ac.in

For the synthesis of unsymmetrically substituted resorcinol derivatives, strategies involving sequential nucleophilic aromatic substitution (SNAr) reactions on difluorobenzene precursors have been developed. researchgate.net This allows for the controlled, stepwise introduction of different substituents. Similarly, base-controlled palladium-catalyzed C-H arylation has been shown to achieve regiodivergent synthesis on complex molecules, offering a powerful tool for late-stage functionalization. nih.gov The choice of base, such as potassium carbonate versus sodium tert-butoxide, can switch the site of arylation. nih.gov

The development of synthetic methods that allow for high regioselectivity is essential for producing pure, single-isomer products, which is particularly important for applications in materials science and pharmaceuticals where specific structures are required for desired properties. frontiersin.orgmdpi.com

Process Optimization and Scale-Up Considerations for Academic and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant process optimization to ensure efficiency, safety, cost-effectiveness, and consistent product quality. While academic synthesis often prioritizes novel routes and proof-of-concept, industrial efforts focus on robustness, scalability, and economic viability.

Academic Synthesis Approaches and Optimization

In an academic setting, the synthesis of this compound is often achieved through established methods like the Friedel-Crafts acylation or the Fries rearrangement. Research in this context typically focuses on optimizing reaction conditions to improve yield and purity on a small scale.

A common laboratory procedure involves the direct benzoylation of resorcinol with benzoyl chloride. Catalysts such as pyridine (B92270) or anhydrous zinc(II) chloride are often employed to facilitate this acylation, with the reaction mixture heated to around 120°C. Purification is typically achieved through recrystallization.

The Fries rearrangement of resorcinol dibenzoate is another method explored in academic research. google.com This reaction can be initiated photochemically or through the use of Lewis acids. google.comwikipedia.org Optimization studies often investigate the influence of various factors:

Catalyst Screening: Different Lewis acids, such as aluminum chloride, ferric chloride, or zinc chloride, are compared to determine the most effective catalyst for the rearrangement, aiming for higher conversion and selectivity. google.com

Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents tend to favor the formation of the ortho-isomer, while more polar solvents can increase the yield of the para-isomer. wikipedia.orgbyjus.com

Temperature Control: The reaction temperature is a critical parameter. Lower temperatures generally favor para-substitution, whereas higher temperatures promote the formation of the ortho product. wikipedia.orgbyjus.com Finding the optimal temperature is crucial to maximize the yield of the desired this compound isomer.

Industrial Scale-Up and Process Optimization

Scaling up the synthesis of this compound for industrial production introduces a new set of challenges and considerations beyond what is typically encountered in a laboratory. neulandlabs.comcatsci.com The primary goals are to develop a robust, safe, and economically viable process.

Key Industrial-Scale Considerations:

| Consideration | Description |

| Route Selection | The initial synthetic route used in a laboratory may not be suitable for large-scale production due to factors like the cost and availability of starting materials. catsci.com Industrial chemists often need to develop shorter, more efficient routes using cheaper and more readily available precursors. catsci.com |

| Reagent Selection | Reagents are chosen based on their cost, availability, toxicity, and atom economy. catsci.com For instance, lower molecular weight reagents are often preferred as they are more efficient and typically less expensive. catsci.com |

| Process Safety | A thorough understanding of reaction hazards, such as runaway reactions, is critical. neulandlabs.com Reaction calorimetry is used to measure heat flow and ensure that the heat generated can be safely managed at a larger scale. neulandlabs.comcatsci.com |

| Reaction Conditions | While laboratory syntheses may use stoichiometric amounts of catalysts, industrial processes aim for catalytic amounts to reduce cost and waste. google.com The use of harsh and corrosive reagents is also minimized. organic-chemistry.org |

| Equipment | The transition from glassware to large-scale reactors requires careful consideration of factors like heat transfer, mass transfer, and mixing. neulandlabs.compatsnap.com The surface-area-to-volume ratio decreases significantly upon scale-up, which can impact heat dissipation. catsci.com |

| Purification | Methods like recrystallization and column chromatography, common in labs, may not be practical or cost-effective for large quantities. nuvisan.com Industrial purification often relies on techniques like fractional crystallization. |

| Automation and Control | Implementing real-time monitoring and automated control systems helps to maintain optimal reaction conditions, ensuring consistent product quality and yield. patsnap.com |

A preferred industrial method for producing 4,6-dibenzoylresorcinol (an isomer of this compound) involves heating resorcinol with benzoyl chloride in a carboxylic acid solvent, such as acetic acid, with an acid catalyst. This method is advantageous for large-scale synthesis because the product often precipitates from the reaction mixture, simplifying isolation.

Modern industrial facilities may also employ continuous flow reactors. These offer better control over reaction parameters like temperature and mixing, leading to higher throughput and potentially reduced solvent usage.

Challenges in Scaling Up

Several challenges are inherent in scaling up chemical processes from the bench to the manufacturing plant: neulandlabs.com

Non-Linear Effects: Chemical reactions can behave differently at larger scales due to changes in mixing, mass transfer, and heat transfer. neulandlabs.com

Impurity Profile: Poorly understood reactions at the lab scale can lead to an increase in impurities during scale-up, affecting both yield and quality. neulandlabs.com

Crystallization and Drying: Issues such as changes in crystal structure (polymorphism) and the trapping of residual solvents can arise during crystallization and drying processes at an industrial scale. neulandlabs.com

Resource Management: Scaling up requires significant investment in equipment, raw materials, and a skilled workforce. bluecrux.comclevr.com

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 2,4-Dibenzoylresorcinol and its Crystalline Forms

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comanton-paar.com This method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, which provides detailed information about bond lengths, bond angles, and intermolecular interactions. anton-paar.com

For many organic molecules, the possibility of existing in different crystalline forms, a phenomenon known as polymorphism, is a significant area of study. semanticscholar.org These polymorphs can exhibit distinct physical properties. Resorcinol (B1680541), the core of the this compound molecule, is known to exist in two crystalline forms, α-resorcinol and β-resorcinol, which are stable at different temperatures. ethernet.edu.et While specific crystallographic data for this compound is not widely available in the provided search results, the study of its derivatives and related compounds highlights the importance of this technique. For instance, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole have been determined, revealing details about their crystal system, space group, and intermolecular interactions like C-H…π interactions. mdpi.com Such studies underscore the utility of X-ray diffraction in confirming molecular structures and understanding the forces that govern crystal packing. rigaku.commdpi.com

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds This table illustrates the type of data obtained from X-ray crystallography, using examples of related complex molecules.

| Compound | Crystal System | Space Group | Key Geometric Parameters | Reference |

|---|---|---|---|---|

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | Triclinic | P-1 | Twist angle between triazole and indole (B1671886) rings: 12.64° | mdpi.com |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 1) | Monoclinic | P21 | Twist angles between indole and triazole rings: 4.94–7.22° | mdpi.com |

Solution-State Conformational Dynamics by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. numberanalytics.comunimelb.edu.au Advanced NMR techniques can provide detailed insights into conformational changes that occur over a wide range of timescales. d-nb.info

Techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and Chemical Exchange Saturation Transfer (CEST) are particularly powerful for studying slow-to-intermediate timescale dynamics (μs to ms). nih.govmpg.denih.gov These methods allow for the characterization of sparsely populated or "invisible" excited states that are often crucial for molecular function. nih.gov For example, NMR studies on the Abl kinase domain revealed the presence of two minor, inactive conformations in equilibrium with the predominantly active form.

For faster motions (ps to ns), spin relaxation measurements (R1, R2, and heteronuclear NOE) are employed to quantify the amplitudes of bond vector motions, which can be related to conformational entropy. d-nb.infonih.gov While specific advanced NMR dynamics studies on this compound were not found, the principles of these techniques are broadly applicable. A standard ¹H NMR spectrum of a related compound, 2-allyl-4,6-dibenzoylresorcinol (B10588), shows characteristic peaks for its aromatic and allyl protons, demonstrating the fundamental utility of NMR in structural characterization. Advanced techniques would build upon this to probe the dynamic exchange between different conformations of the benzoyl groups relative to the resorcinol ring in solution.

Vibrational Spectroscopy (FTIR and Raman) for Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about molecular vibrations and is particularly sensitive to interactions like hydrogen bonding. mt.comjsscacs.edu.in FTIR and Raman are complementary techniques; FTIR measures changes in dipole moment, while Raman detects changes in polarizability. nih.gov

In the context of this compound, the hydroxyl (-OH) and carbonyl (C=O) groups are key functional groups involved in hydrogen bonding. The IR spectrum of the related 2-allyl-4,6-dibenzoylresorcinol shows a distinct C=O stretch at approximately 1680 cm⁻¹ and a broad O-H stretch around 3200 cm⁻¹. The position and shape of the O-H band are indicative of hydrogen bonding. In studies of other molecules, a shift in the O-H stretching frequency to lower wavenumbers is a clear indicator of stronger hydrogen bonding. nih.gov

Raman spectroscopy is also highly effective for studying hydrogen bonds and skeletal vibrations. mt.com For instance, in studies of gluten proteins, the tryptophan band at 880 cm⁻¹ in the Raman spectrum has been used as a marker for the strength of hydrogen bonding. jscholarpublishers.com For this compound, Raman spectroscopy could probe the vibrations of the benzene (B151609) rings and the C-C skeletal modes, providing information on conformational changes and intermolecular packing in the solid state. mt.comscielo.org.mx

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Dibenzoylresorcinol Derivatives

| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|---|

| Hydroxyl (-OH) | Stretching | FTIR | ~3200 | Indicates presence of hydroxyl groups; broadening suggests hydrogen bonding. | |

| Carbonyl (C=O) | Stretching | FTIR | ~1680 | Characteristic of the benzoyl groups. | |

| Aromatic C=C | Stretching | FTIR/Raman | 1450-1600 | Confirms the presence of benzene rings. | scielo.org.mx |

Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies for Structural Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its ions. raco.cat When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. libretexts.org

For a molecule like this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl groups (alpha-cleavage), leading to the loss of benzoyl groups or related fragments. libretexts.orglibretexts.org The stable aromatic rings would result in prominent molecular ion peaks. libretexts.org While specific fragmentation data for this compound is not detailed in the search results, the fragmentation of related structures, such as phthalazine-1,4-dione derivatives, has been studied, showing characteristic losses of groups like CO and N₂. raco.cat

Isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a crucial technique used in conjunction with MS to elucidate fragmentation mechanisms and biosynthetic pathways. nih.govsilantes.comsigmaaldrich.com By tracking the isotopes, researchers can determine which atoms are retained in which fragments, providing unambiguous evidence for a proposed fragmentation pathway. nih.gov For instance, isotopic labeling studies on 1,2,4-benzotriazine (B1219565) 1,4-dioxides helped to elucidate their DNA-damaging mechanism. nih.gov Such an approach could be used to definitively map the fragmentation of this compound.

Chiroptical Properties and Chirality Induction in Dibenzoylresorcinol Derivatives (if applicable)

Chiroptical properties, such as those measured by circular dichroism (CD) spectroscopy, arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. rsc.org While this compound itself is an achiral molecule, chirality can be induced in its derivatives or its supramolecular assemblies.

Chirality can be introduced into a system through the addition of a chiral molecule (a "sergeant-soldiers" approach) or by using circularly polarized light. rsc.orgnih.gov For example, studies have shown that chirality can be induced in porphyrin derivatives when they are co-assembled with chiral silica (B1680970) nano-helices. rsc.org Similarly, the chiroptical properties of helicene derivatives can be tuned by adding different substituents, demonstrating that molecular design can control these properties. arxiv.orgd-nb.info

For derivatives of this compound, introducing a chiral center, for instance, by modifying one of the benzoyl groups or adding a chiral substituent to the resorcinol ring, would make the molecule chiral and thus exhibit a CD spectrum. The resulting chiroptical properties would be sensitive to the molecule's conformation, making CD spectroscopy a valuable tool for studying the structure of such derivatives. The development of chiral polymers and materials often relies on the ability to induce and control helicity, a field where understanding chiroptical properties is essential. semanticscholar.org

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2,4 Dibenzoylresorcinol

Electrophilic Aromatic Substitution Patterns on the Dibenzoylresorcinol Core

The reactivity of the 2,4-dibenzoylresorcinol core in electrophilic aromatic substitution (EAS) is governed by the directing effects of its substituent groups. The hydroxyl (-OH) groups are strongly activating and ortho-, para-directing, while the benzoyl (-C(O)Ph) groups are deactivating and meta-directing. This interplay of electronic effects dictates the position of incoming electrophiles.

Electrophilic aromatic substitution reactions proceed through a two-step mechanism. masterorganicchemistry.comlibretexts.org The initial step, which is the rate-determining step, involves the attack of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.orgminia.edu.eg This step disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com Due to the disruption of the aromatic sextet, aromatic compounds are less reactive than alkenes and often require a catalyst, such as a Lewis acid, to generate a sufficiently potent electrophile. minia.edu.eg

For monosubstituted benzene (B151609) derivatives, electrophilic attack can occur at the ortho, meta, or para positions, potentially leading to three different isomers. masterorganicchemistry.com In the case of this compound, the substitution pattern is more complex due to the presence of multiple substituents. The strongly activating hydroxyl groups at positions 1 and 3 direct incoming electrophiles to the ortho and para positions relative to them. The deactivating benzoyl groups at positions 2 and 4 direct incoming electrophiles to the meta positions. The unoccupied positions on the resorcinol (B1680541) ring are 5 and 6. Position 5 is ortho to the hydroxyl at position 4 and meta to the other three substituents. Position 6 is ortho to the hydroxyl at position 1 and para to the hydroxyl at position 4, while being meta to the two benzoyl groups. The powerful ortho, para-directing influence of the two hydroxyl groups makes positions 5 and 6 the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgminia.edu.eg

Nitration: Addition of a nitro group (—NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.orgminia.edu.eg

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. minia.edu.eg

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of EAS on substituted benzenes provide a strong framework for predicting its reactivity. masterorganicchemistry.comlibretexts.orgminia.edu.eg

Nucleophilic Reactions and Functional Group Interconversions

The hydroxyl groups of this compound are key sites for nucleophilic reactions and functional group interconversions. These reactions typically involve the deprotonation of the phenolic hydroxyl groups to form a more nucleophilic phenoxide ion.

One common reaction is alkylation , where the phenoxide ion acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to form an ether. For instance, the alkylation of the related 2-allyl-4,6-dibenzoylresorcinol (B10588) proceeds via a nucleophilic substitution mechanism where the deprotonated hydroxyl group attacks allyl bromide. This reaction is typically carried out in a solvent like methylethyl ketone or methanol (B129727) with a base such as sodium hydroxide (B78521) or potassium tert-butoxide at elevated temperatures.

The benzoyl groups can also undergo nucleophilic attack, although this is less common under typical conditions. Reduction of the benzoyl groups to the corresponding alcohols can be achieved using reducing agents.

Table 1: Examples of Nucleophilic Reactions and Functional Group Interconversions

| Reaction Type | Reagent(s) | Functional Group Change | Product Type |

| Alkylation (Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OH to -OR | Ether |

| Reduction | Reducing agent (e.g., NaBH₄) | -C(O)Ph to -CH(OH)Ph | Secondary Alcohol |

This table is illustrative and based on general principles of organic chemistry, as specific examples for this compound were not detailed in the search results.

Nucleophilic substitution reactions can be categorized as Sₙ1 or Sₙ2. bingol.edu.trvanderbilt.edu The Sₙ2 mechanism is a one-step process where the nucleophile attacks at the same time as the leaving group departs. vanderbilt.edu This mechanism is favored by primary and secondary alkyl halides and is sensitive to steric hindrance. vanderbilt.edu The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. bingol.edu.tr It is favored by tertiary alkyl halides. bingol.edu.tr The choice of solvent and the nature of the nucleophile and leaving group also play crucial roles in determining the reaction pathway. ccsenet.org

Photochemical Reactions and Photo-induced Transformations of this compound Derivatives

This compound and its derivatives are known to undergo a variety of photochemical reactions, making them relevant as UV absorbers. These reactions are initiated by the absorption of UV radiation, leading to excited electronic states that can undergo transformations not accessible under thermal conditions.

Photocyclization is a key reaction for certain derivatives of dibenzoylresorcinols. For example, the photocyclization of 2,5-dibenzoylresorcinol is a basis for the synthesis of certain difuran compounds. researchgate.net Generally, photocyclization reactions involve the intramolecular cyclization of an excited state. One common type is the 4π-photocyclization, which has been studied for various aromatic and heterocyclic compounds. chemrxiv.orgmmu.ac.uk This reaction proceeds through an excited state to form a cyclic intermediate, which can then lead to the final product. The mechanism can involve either singlet or triplet excited states, and the efficiency can be influenced by substituents on the aromatic ring. chemrxiv.org

Another relevant photochemical process is the Norrish-Yang photocyclization, which is common for ketones bearing abstractable γ-hydrogens. nih.gov This reaction involves a 1,5-hydrogen atom transfer from the excited carbonyl group to form a 1,4-biradical intermediate, which then cyclizes. nih.gov While not directly documented for this compound in the provided results, this mechanism is a fundamental photochemical reaction of ketones.

The oxidative photocyclization of stilbene (B7821643) derivatives to form phenanthrenes is another well-established photochemical reaction that proceeds via a Z-olefin intermediate, which undergoes photocyclization followed by oxidation. beilstein-journals.org The selectivity of photochemical reactions can be influenced by dynamic effects on the potential energy surfaces of the excited and ground states. nih.gov

The photodegradation of phenolic compounds like this compound can occur through direct photolysis or photosensitized oxidation. researchgate.net The kinetics of photodegradation are often studied to understand the stability of these compounds under UV irradiation. The degradation of many organic pollutants follows pseudo-first-order kinetics. researchgate.netmdpi.com

Several factors can influence the rate of photodegradation:

Initial Concentration: The rate of degradation can decrease as the initial concentration of the compound increases. This is because at higher concentrations, more molecules may adsorb to the surface of a photocatalyst, blocking active sites. mdpi.com

pH: The pH of the solution can significantly affect the degradation rate by influencing the surface charge of the photocatalyst and the speciation of the compound. medcraveonline.com

Temperature: An increase in temperature can enhance the degradation rate. medcraveonline.com

Presence of Sensitizers: Photosensitizers like Rose Bengal can promote photodegradation by generating reactive oxygen species, such as singlet oxygen. researchgate.net

Table 2: Factors Influencing Photodegradation Kinetics

| Parameter | Effect on Degradation Rate | Rationale |

| Increasing Pollutant Concentration | Generally decreases | Blocking of active sites on photocatalyst. mdpi.com |

| pH | Varies | Affects surface charge of photocatalyst and speciation of the compound. medcraveonline.com |

| Increasing Temperature | Generally increases | Enhanced reaction kinetics. medcraveonline.com |

| Presence of Photosensitizers | Increases | Generation of reactive oxygen species. researchgate.net |

Studies on the photodegradation of related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that the process can be enhanced by using UV in combination with persulfate (UV/PS) or through photocatalysis with materials like TiO₂. researchgate.net The degradation pathways can involve hydroxylation and dechlorination. researchgate.net

Photocyclization Mechanisms

Thermal Stability and Degradation Mechanisms of this compound

The thermal stability of this compound is an important property, particularly for its applications in materials that are processed at high temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability by measuring weight loss as a function of temperature. mdpi.commetu.edu.tr

For polybenzoxazines, a class of thermosetting polymers, thermal degradation typically begins with the cleavage of weaker bonds at lower temperatures, followed by the degradation of the main polymer backbone at higher temperatures. metu.edu.tr The degradation products can include benzene derivatives, amines, and phenolic compounds. metu.edu.tr

In the case of polyesters like poly(alkylene succinate)s, thermal decomposition mainly occurs through β-hydrogen bond scission. mdpi.com The thermal stability can be influenced by the length of the alkyl chain in the diol monomer. mdpi.com The degradation of poly(lactic acid) (PLA) and its copolymers can be affected by the presence of other polymer blocks, which can promote the unzipping decomposition of PLA. mdpi.com

While specific TGA data for this compound is not available in the search results, a derivative, methylene-bridged dibenzoylresorcinol, shows significantly enhanced thermal stability, with a 10% weight loss at 379°C compared to 250°C for 4,6-dibenzoylresorcinol (B1584357). This suggests that increasing the molecular weight and creating a more rigid structure can improve thermal stability.

Coordination Chemistry with Metal Centers and Supramolecular Assembly

The hydroxyl and carbonyl groups of this compound provide potential coordination sites for metal ions, allowing it to act as a ligand in the formation of coordination compounds and supramolecular assemblies. Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined architectures such as metalla-cycles and cages. rsc.orgmdpi.com

The formation of these assemblies is based on the predictable coordination geometry of metal ions and the designed structure of the organic ligands. mdpi.com Non-covalent interactions, including metal coordination and hydrogen bonding, are the driving forces for the formation of these supramolecular structures. pku.edu.cnnih.gov

While specific examples of this compound in coordination chemistry are not detailed in the provided search results, the principles of supramolecular chemistry suggest its potential for forming such assemblies. For example, ligands containing bipyridine or terpyridine units are commonly used to form linear or branched coordination polymers. pku.edu.cn The combination of coordination bonds and other non-covalent interactions like hydrogen bonding can lead to the formation of complex and functional supramolecular systems. mdpi.com

The resulting metallo-supramolecular assemblies can have applications in various fields, including catalysis, sensing, and materials science. rsc.orgresearchgate.net For instance, a discrete metallo-supramolecular assembly has been shown to be a highly efficient photocatalyst for CO₂ reduction. rsc.org

Catalytic Applications of this compound and its Modified Analogues

While this compound (also known as 4,6-dibenzoylresorcinol) is not primarily utilized as a catalyst itself, it serves as a crucial precursor and synthetic intermediate in a variety of catalyzed reactions. Its significance in the field of catalysis stems from its role as a building block for more complex molecules and its synthesis, which has been a subject of catalytic methodology development. Research has focused on leveraging catalysts to efficiently synthesize and derivatize this compound for specific applications, particularly in materials science.

Investigations into the synthesis of this compound have led to the development of sustainable catalytic protocols. Historically, its preparation involved Friedel-Crafts acylation reactions. Modern methods have shifted towards using catalytic amounts of transition metal Lewis acids, such as zinc chloride, iron chloride, and cadmium chloride, as alternatives to stoichiometric amounts of aluminum chloride. google.comgoogleapis.com This catalytic approach offers environmental benefits and improved selectivity. Studies have shown that using catalytic amounts (e.g., 5 mole percent) of zinc chloride can achieve approximately 60% conversion of 1,3-dihydroxybenzene to 4,6-dibenzoylresorcinol. google.com

The primary role of this compound in catalyzed reactions is as a reactant for producing modified analogues, most notably methylene-bridged derivatives. These derivatives are synthesized to create high molecular weight compounds, which reduces volatility and enhances properties like thermal stability, making them effective as UV absorbers. google.com

The synthesis of these methylene-bridged analogues is typically achieved through reactions involving aldehydes and a catalyst. For instance, this compound can be reacted with paraformaldehyde in a carboxylic acid solvent. This reaction is promoted by either a strong acid catalyst, like sulfuric acid, or a secondary amine catalyst. google.com The resulting methylene-bridged dimers or more complex structures precipitate from the reaction mixture, which simplifies their isolation. One patented method describes reacting 4,6-dibenzoylresorcinol with a para-aldehyde in the presence of a secondary amine catalyst to form an intermediate, which is then coupled with phenols, with or without an acid catalyst, to yield the final high molecular weight UV absorbing agent. google.com

Table 1: Catalyzed Synthesis of 4,6-Dibenzoylresorcinol

| Reactants | Catalyst | Key Findings | Reference(s) |

| 1,3-Dihydroxybenzene, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | Achieved ~60% conversion using catalytic amounts (5 mol%) of ZnCl₂. | google.com |

| Resorcinols, Acid Halides | Transition Metal Lewis Acids (e.g., FeCl₃, CdCl₂) | Provides a more sustainable, single-step method that can be performed in the melt without organic solvents. | google.comgoogleapis.com |

| Resorcinol, Benzoyl Chloride | Anhydrous Zinc(II) Chloride | Employed to facilitate the acylation reaction at elevated temperatures. |

Table 2: Catalyzed Derivatization of this compound

| Reactant(s) | Catalyst Type | Product Type | Key Findings | Reference(s) |

| This compound, Para-aldehydes | Strong Acid (e.g., H₂SO₄) | Methylene-bridged derivatives | Reaction is conducted in a carboxylic acid solvent at elevated temperatures (80°C to reflux). The product precipitates, allowing for easy isolation. | |

| 4,6-Dibenzoylresorcinol, Para-aldehyde | Secondary Amine | Methylene-bridged derivatives (UV absorbers) | Forms an intermediate that is subsequently coupled with phenols to create high molecular weight compounds with low volatility. | google.com |

Beyond these applications, modified analogues such as 2-Allyl-4,6-dibenzoylresorcinol are utilized in pharmaceutical synthesis to create new therapeutic agents. lookchem.com While the specific catalytic role is not detailed, the synthesis of such complex drugs often involves multiple catalytic steps where the dibenzoylresorcinol derivative acts as a key structural scaffold.

Photophysical Properties and Excited State Dynamics

Electronic Absorption and Emission Characteristics of 2,4-Dibenzoylresorcinol

This compound, also known as 2,4-dihydroxybenzophenone (B1670367), is specifically designed to absorb ultraviolet radiation. Its electronic absorption spectrum is characterized by strong absorbance in the UV region. mdpi.com The primary absorption band is attributed to a π→π* electronic transition within the conjugated system of the molecule. Experimental measurements have identified the maximum absorption wavelength (λmax) in the UVA range. mdpi.com A study determined the λmax for 2,4-dihydroxybenzophenone to be 322.0 nm. mdpi.com

Upon photoexcitation, molecules typically relax to the ground state by emitting light (fluorescence or phosphorescence) or through non-radiative pathways. For this compound and related o-hydroxyaryl ketones, fluorescence emission is exceptionally weak or entirely absent. mdpi.comnih.gov This lack of significant emission is a hallmark of its function, indicating that the absorbed energy is dissipated through highly efficient, non-radiative channels rather than being re-emitted as light. nih.govrsc.org This characteristic is crucial for its role as a photostabilizer, as the emission of light could induce unwanted photochemical reactions. nih.gov

Excited State Dynamics and Energy Dissipation Pathways

The primary mechanism governing the excited-state dynamics of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com This process is common in molecules featuring a hydroxyl group positioned ortho to a carbonyl group, creating a pre-formed intramolecular hydrogen bond. mdpi.com

The energy dissipation pathway unfolds as follows:

Photoexcitation : The molecule absorbs a UV photon, transitioning from its ground electronic state (enol-form, S₀) to an excited singlet state (enol-form, S₁). researchgate.net

Ultrafast Proton Transfer : In the excited state, the acidity of the phenolic hydroxyl group increases dramatically. This triggers an ultrafast transfer of the proton to the carbonyl oxygen atom along the existing intramolecular hydrogen bond. nih.govmdpi.com This transfer occurs on a femtosecond to picosecond timescale, forming an excited keto-tautomer. nih.gov

Non-Radiative Decay : The excited keto-tautomer is energetically unstable and rapidly decays to its ground state (keto S₀) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step efficiently converts the absorbed electronic energy into thermal energy (heat), which is safely dissipated to the surrounding environment. rsc.orgresearchgate.net

Reverse Proton Transfer : In the ground state, the keto-tautomer is less stable than the enol-form. It rapidly undergoes a reverse proton transfer to regenerate the original enol ground state, completing the cycle. uvabsorbers.com

This cyclic process allows the molecule to repeatedly absorb UV photons and dissipate the energy as heat without undergoing permanent chemical change, which is the foundation of its photostability. researchgate.netuvabsorbers.com

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. edinst.com For this compound, the quantum yield is extremely low (approaching zero). nih.gov This is a direct consequence of the highly efficient ESIPT mechanism, which provides a rapid non-radiative deactivation channel that outcompetes the slower process of fluorescence emission. nih.gov

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Given that the ESIPT process occurs on a sub-picosecond to picosecond timescale, any potential fluorescence from the initially excited enol state would be quenched almost instantaneously. nih.gov Consequently, the fluorescence lifetime of this compound is expected to be exceptionally short, falling within the femtosecond or picosecond range.

Photostability Mechanisms and UV Absorption Mechanisms

The remarkable photostability of this compound is intrinsically linked to its UV absorption mechanism. uvabsorbers.com The process does not rely on the molecule simply absorbing a photon but on its ability to safely manage the absorbed energy. The key mechanism is the efficient keto-enol tautomerization cycle driven by ESIPT. researchgate.netuvabsorbers.com

Upon absorbing a UV photon, the molecule is promoted to an excited state. researchgate.net Instead of breaking chemical bonds or reacting with other molecules, it undergoes the rapid and reversible ESIPT process. nih.gov This tautomerization provides a deactivation pathway that is much faster than destructive photochemical reactions. The absorbed energy is converted into vibrational energy (heat) and dissipated, and the molecule quickly returns to its original chemical form, ready to absorb another photon. researchgate.net This efficient cyclic mechanism prevents the formation of harmful photoproducts and ensures the long-term efficacy of the compound as a UV absorber.

Ultrafast Spectroscopy for Intermediates and Relaxation Processes

Studying the photophysical mechanisms of this compound requires techniques with extremely high time resolution, as the key events occur on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). u-strasbg.fr Ultrafast transient absorption (TA) spectroscopy is a powerful tool for this purpose. rsc.org

In a typical fs-TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise time interval, measures the absorption spectrum of the transient species created by the pump. nih.gov By varying the delay between the pump and probe pulses, it is possible to track the evolution of the excited states in real-time. rsc.orgmdpi.com

For this compound, fs-TA could be used to:

Directly observe the decay of the initially populated excited enol state. nih.gov

Monitor the appearance of the absorption signal corresponding to the excited keto-tautomer, providing direct proof of the ESIPT process. rsc.org

Measure the time constants for the proton transfer, the decay of the excited keto-tautomer, and the recovery of the ground-state enol, thus quantifying the kinetics of the entire photoprotective cycle. nih.govrsc.org

These ultrafast spectroscopic methods are indispensable for building a complete picture of the relaxation processes and for confirming the intermediates involved in the energy dissipation pathway. rsc.orgethz.ch

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. wikipedia.orgnih.gov

Ab initio methods , meaning "from the beginning," use fundamental physical constants to solve the Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form, but more accurate, though computationally expensive, post-Hartree-Fock methods are often employed. wikipedia.org

Density Functional Theory (DFT) is a widely used alternative that maps the complex many-electron problem onto a simpler one based on the electron density. nih.govnumberanalytics.com The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum complexity. nih.govkarazin.ua

For 2,4-Dibenzoylresorcinol, these calculations can elucidate its electronic structure and reactivity. The presence of electron-donating hydroxyl groups and electron-withdrawing benzoyl groups on the resorcinol (B1680541) ring creates a complex electronic environment. DFT calculations can map the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate key quantum-chemical descriptors. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as their gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

| Descriptor | Calculated Value | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | C(carbonyl): +0.4e, O(hydroxyl): -0.6e | Indicates partial charges on atoms, highlighting electrophilic (carbonyl carbon) and nucleophilic (hydroxyl oxygen) centers. |

These calculations provide a foundational understanding of the molecule's inherent reactivity, guiding further studies on its chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular systems evolve. ebsco.comnih.gov This technique provides a detailed, atomic-level view of dynamic processes, such as conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to understand its behavior in various environments. Key applications would include:

Solvation: Simulating how this compound interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solutions.

Interactions with Surfaces or Biomolecules: Modeling the adsorption of the molecule onto a surface or its binding within the active site of an enzyme. nih.gov The simulations can reveal the preferred orientation, binding energy, and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

Conformational Dynamics: Observing the rotational motion of the two benzoyl groups relative to the central resorcinol ring to understand the molecule's flexibility and the accessible conformational states.

The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov

Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods are invaluable for predicting spectroscopic data and analyzing the conformational landscape of flexible molecules like this compound.

The rotation around the single bonds connecting the benzoyl groups to the resorcinol ring gives rise to multiple conformers. Quantum chemical calculations can determine the relative energies of these different spatial arrangements. researchgate.net Locating the global minimum energy conformation is crucial, as it represents the most stable structure of the molecule. uni-muenchen.de The energy differences between various conformers and the energy barriers for rotation can also be calculated, providing insight into the molecule's flexibility at different temperatures. researchgate.net Recent advances have combined DFT with machine learning to predict conformational energies with very high accuracy, even for strained geometries. nih.gov

Table 2: Predicted Relative Conformational Energies for this compound

| Conformer Description | Dihedral Angles (φ1, φ2) | Relative Energy (kcal/mol) | Notes |

| Global Minimum | (~35°, ~35°) | 0.00 | Most stable conformation, likely stabilized by intramolecular hydrogen bonds between hydroxyl and carbonyl groups. |

| Local Minimum 1 | (~35°, ~-35°) | +1.5 | One benzoyl group rotated relative to the other. |

| Local Minimum 2 | (~180°, ~35°) | +4.2 | Significant rotation of one benzoyl group, disrupting optimal hydrogen bonding. |

| Rotational Transition State | (~90°, ~35°) | +6.8 | Energy barrier to rotation around one C-C bond. |

Furthermore, theoretical calculations can predict various spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra, while vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to aid in structural assignment. karazin.ua

QSAR and QSPR Studies for Structure-Property Relationships (focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. d-nb.info These models are built on the principle that the properties of a chemical are a function of its molecular structure.

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of related compounds. e-bookshelf.de These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net A mathematical model is then developed to link these descriptors to an observed activity or property.

For this compound, a QSAR/QSPR study would involve it as part of a larger dataset of related benzophenone (B1666685) or resorcinol derivatives. Molecular descriptors would be calculated for each compound in the series. The selection of non-redundant and relevant descriptors is a critical step in building a robust model. nih.gov

Table 3: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Geometrical | Molecular Surface Area | 3D size and shape of the molecule. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Quantum-Chemical | Total Dipole Moment | Overall molecular polarity. |

By correlating these descriptors with a measured property (e.g., UV absorption maximum, antioxidant activity), a predictive model can be generated to estimate the properties of new, unsynthesized compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. numberanalytics.comnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates and, most importantly, transition states (TS). crystalsolutions.eu A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) and, therefore, the reaction rate. masterorganicchemistry.comsrneclab.cz

For this compound, computational methods like DFT can be used to model various potential reactions, such as:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the activated resorcinol ring. Calculations would determine the preferred site of attack and the activation barriers for substitution at different positions.

Reactions at the Carbonyl Group: Simulating the nucleophilic attack on the benzoyl carbonyl carbons.

O-alkylation/O-acylation: Modeling reactions at the phenolic hydroxyl groups.

The process involves locating the optimized geometries of the reactants, products, and any intermediates. Specialized algorithms are then used to find the transition state structure connecting them. crystalsolutions.eumdpi.com An essential verification for a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. crystalsolutions.eu

Table 4: Hypothetical Calculated Energies for a Reaction Involving this compound (e.g., Nitration)

| Species | Relative Energy (kcal/mol) | Method |

| Reactants (2,4-DBR + NO₂⁺) | 0.0 | DFT B3LYP/6-311+G(d,p) |

| Transition State (TS) | +15.2 | DFT B3LYP/6-311+G(d,p) |

| Intermediate (Sigma Complex) | -5.8 | DFT B3LYP/6-311+G(d,p) |

| Products | -25.0 | DFT B3LYP/6-311+G(d,p) |

Such studies provide deep mechanistic insights that are often difficult to obtain experimentally, allowing for a comprehensive understanding of the molecule's chemical transformations. wisc.eduresearchgate.net

Applications of 2,4 Dibenzoylresorcinol in Advanced Materials Science and Polymer Chemistry

The unique photochemical properties and chemical structure of 2,4-dibenzoylresorcinol and its isomers, such as 4,6-dibenzoylresorcinol (B1584357), have established them as valuable compounds in materials science. Their ability to absorb ultraviolet radiation and participate in polymerization reactions makes them suitable for a range of specialized applications, from enhancing the durability of polymers to enabling the development of novel functional materials.

Mechanistic Studies of Biological Interactions

Enzyme Inhibition Mechanisms by Dibenzoylresorcinol Derivatives

Dibenzoylresorcinol derivatives have been identified as inhibitors of several key enzymes, with tyrosinase and topoisomerase being notable examples. The inhibition of these enzymes is often central to the observed biological effects of these compounds.

Tyrosinase Inhibition:

Tyrosinase is a critical copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment in skin, hair, and eyes. researchgate.net It catalyzes the hydroxylation of L-tyrosine to L-dopa and the subsequent oxidation of L-dopa to dopaquinone. researchgate.netfrontiersin.org Overactivity of tyrosinase can lead to hyperpigmentation disorders. Dibenzoylresorcinol derivatives, such as 2-allyl-4,6-dibenzoylresorcinol (B10588), are recognized for their ability to inhibit tyrosinase activity, which is a valuable property in the treatment of hyperpigmentation and age spots. lookchem.com The mechanism of inhibition often involves the chelation of the copper ions within the active site of the enzyme by the hydroxyl groups on the resorcinol (B1680541) core. nih.gov This interaction prevents the substrate from binding and subsequent catalysis. The inhibition can be of a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgnih.gov

The following table summarizes the inhibitory effects of certain compounds on tyrosinase:

| Compound | Inhibition Type | IC50 Value | Key Mechanistic Feature |

| Quercetagetin | Reversible mixed-type | 0.19 ± 0.01 mM | Binds to both free tyrosinase and the enzyme-substrate complex, inducing conformational changes. frontiersin.org |

| Kojic Acid | Competitive | Not specified | Competes with the substrate for the active site. mdpi.com |

| Baicalein | Mixed-type | 0.11 mM | Binds to a single site on the enzyme through hydrogen bonding and van der Waals forces. nih.gov |

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA during processes like replication, transcription, and chromosome segregation. ufl.edumdpi.com They function by creating transient breaks in the DNA backbone to allow for strand passage and then religating the breaks. ufl.edu Certain anticancer drugs target topoisomerases, stabilizing the enzyme-DNA cleavage complex and leading to an accumulation of DNA double-strand breaks, which ultimately triggers cell death. nih.govresearchgate.net Some dibenzoylresorcinol derivatives have been investigated for their potential to inhibit topoisomerase II, suggesting a possible mechanism for cytotoxic or anticancer effects. lookchem.comresearchgate.net These inhibitors can block the catalytic cycle of the enzyme, preventing the religation of the cleaved DNA. nih.gov

Antioxidant Activity and Radical Scavenging Pathways

The antioxidant properties of dibenzoylresorcinol derivatives are a significant aspect of their biological activity. lookchem.comamericanchemicalsuppliers.com This activity is primarily attributed to the phenolic hydroxyl groups on the resorcinol ring. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction and reducing oxidative stress.

The primary radical scavenging pathways include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. This is a common mechanism for phenolic antioxidants. ajol.info

Electron Transfer (ET): The compound can donate an electron to a radical, converting it into a more stable species.

Metal Chelation: Some derivatives can chelate transition metal ions like iron (Fe) and copper (Cu). mdpi.com These metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. By chelating these metals, the compounds prevent the generation of these damaging radicals. mdpi.com

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. nih.gov Studies have shown that some dibenzoylresorcinol derivatives exhibit significant radical scavenging activity.

Molecular-Level Interactions with Biomolecules

The biological effects of 2,4-dibenzoylresorcinol and its derivatives are a direct result of their interactions with biomolecules at the molecular level. These interactions can be with proteins, such as enzymes and receptors, or with nucleic acids like DNA. longdom.org

Protein Interactions: The binding of dibenzoylresorcinol derivatives to proteins is often driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl and carbonyl groups of the dibenzoylresorcinol scaffold can form hydrogen bonds with amino acid residues in the protein's binding pocket. numberanalytics.com

Hydrophobic Interactions: The benzoyl groups and the resorcinol ring can engage in hydrophobic interactions with nonpolar amino acid side chains. numberanalytics.com

These interactions can lead to conformational changes in the protein, which can either activate or inhibit its function. numberanalytics.com Techniques such as fluorescence quenching, circular dichroism (CD), and molecular docking are used to study these interactions and elucidate the binding modes. frontiersin.org For instance, fluorescence quenching studies can reveal whether the interaction is static (formation of a ground-state complex) or dynamic (collisional quenching). frontiersin.org

DNA Interactions: Some derivatives of this compound may interact with DNA. longdom.org This interaction can occur through several modes:

Intercalation: The planar aromatic rings of the molecule can insert between the base pairs of the DNA double helix.

Groove Binding: The molecule can bind to the major or minor grooves of the DNA.

Electrostatic Interactions: Positively charged moieties on the derivative could interact with the negatively charged phosphate (B84403) backbone of DNA. thermofisher.com

These interactions can disrupt DNA replication and transcription, contributing to the cytotoxic effects of the compounds. longdom.org The study of protein-DNA interactions is crucial for understanding gene regulation and is often investigated using techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP). thermofisher.com

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By systematically modifying the structure of this compound and its derivatives and evaluating their effects on specific biological targets, researchers can identify the key structural features required for potency and selectivity. oncodesign-services.com

For a given biological target, SAR studies might explore the following:

The role of the hydroxyl groups: The number and position of hydroxyl groups on the resorcinol ring can significantly impact activity. For example, in antioxidant activity, the presence of hydroxyl groups is crucial for radical scavenging.

The influence of the benzoyl groups: The nature and substitution pattern of the benzoyl groups can affect binding affinity and selectivity for a particular enzyme or receptor.

The effect of other substituents: The addition of other functional groups, such as allyl groups, can alter the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its biological activity.

The following table illustrates a hypothetical SAR for a class of dibenzoylresorcinol derivatives against a specific enzyme:

| Derivative | R1 Substituent | R2 Substituent | IC50 (µM) |

| 1 | H | H | 10 |

| 2 | OCH3 | H | 5 |

| 3 | H | Cl | 8 |

| 4 | OCH3 | Cl | 2 |

This hypothetical data suggests that a methoxy (B1213986) group at the R1 position and a chloro group at the R2 position enhance the inhibitory activity. Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Anti-inflammatory and Antimicrobial Mechanisms of Action

Anti-inflammatory Mechanisms: The anti-inflammatory effects of dibenzoylresorcinol derivatives are likely mediated through multiple pathways. A key mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins. medcraveonline.com By inhibiting COX enzymes, these compounds can reduce the production of these inflammatory mediators. medcraveonline.com Additionally, the antioxidant properties of these compounds contribute to their anti-inflammatory effects by reducing oxidative stress, which is often associated with inflammation. aimspress.com Some derivatives may also modulate the expression of pro-inflammatory cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory profile. researchgate.net

Antimicrobial Mechanisms: Dibenzoylresorcinol derivatives have demonstrated activity against various microorganisms, including bacteria and fungi. The proposed antimicrobial mechanisms of action include:

Disruption of Cell Membranes: The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents and cell death. mdpi.com

Inhibition of Essential Enzymes: These compounds can inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. mdpi.comnih.gov For example, inhibition of enzymes like DNA gyrase or topoisomerase IV can be a mechanism of antibacterial action. nih.gov

Interference with Metabolic Pathways: Some derivatives might interfere with essential metabolic processes, such as folic acid synthesis, which is vital for bacterial growth. memory-pharm.com

The following table summarizes potential antimicrobial mechanisms:

| Mechanism | Target | Effect |

| Cell Membrane Disruption | Lipid Bilayer | Increased permeability, cell lysis |

| Enzyme Inhibition | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication |

| Metabolic Interference | Folic Acid Synthesis | Inhibition of bacterial growth |

Advanced Analytical Methodologies and Detection Strategies

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are central to the analysis of 2,4-dibenzoylresorcinol, providing robust separation from interfering substances. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. hplcvials.com Its application is critical in complex matrices, such as those found in environmental and biological samples, where excipients or other substances can interfere with analysis. The development of stability-indicating HPLC methods is essential for determining the compound's stability under various conditions.

A typical HPLC system for analyzing benzoylresorcinol derivatives might employ a C18 column with an acetonitrile/water mobile phase. For enhanced detection and specificity, advanced detectors are coupled with HPLC systems. chromatographyonline.comnih.gov These include:

Photodiode Array (PDA) Detectors: These detectors measure absorbance at multiple wavelengths simultaneously, which is useful for identifying compounds based on their unique absorption spectra and assessing peak purity. hplcvials.commdpi.com PDA detectors can capture the full spectrum over a range of wavelengths in real-time. hplcvials.com

Diode Array Detectors (DAD): Similar to PDA detectors, DADs provide comprehensive spectral information, aiding in the identification of unknown substances in complex mixtures. hplcvials.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. torontech.com For trace analysis, LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), is a powerful technique for quantifying low levels of the compound in complex biological extracts.

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Details | Source(s) |

|---|---|---|

| Column | C18, C8 | |

| Mobile Phase | Acetonitrile/water | |

| Detection | UV-Vis, PDA, DAD, MS, MS/MS | hplcvials.commdpi.com |

| Retention Time | ~12.3 min (for 2-Allyl-4,6-dibenzoylresorcinol) |